Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate

Peptide Self-Assembly Nanobiomaterials Supramolecular Chemistry

Ac-GAVILRR-NH2 TFA is the prototypical cone-shaped amphiphilic heptapeptide forming discrete nanodonut structures via micelle fusion—the first peptide reported with this morphology. Its unique self-assembly is dictated by the precise Gly→Ala→Val→Ile→Leu hydrophobic gradient and C-terminal di-arginine head; single-residue substitutions demonstrably alter morphology and CAC. Mandatory reference for replicating 2009 Langmuir nanodonut findings and the validated baseline for siRNA delivery PA engineering (2023 Chemistry Letters). Ideal for DLS/AFM self-assembly kinetics, furin-responsive supramolecular systems, and SAR studies. Procure the exact GAVILRR sequence—analogs will not reproduce nanodonut morphology.

Molecular Formula C38H69F3N14O10
Molecular Weight 939.0 g/mol
CAS No. 1092658-86-0
Cat. No. B6297824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate
CAS1092658-86-0
Molecular FormulaC38H69F3N14O10
Molecular Weight939.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C36H68N14O8.C2HF3O2/c1-9-20(6)28(50-33(57)27(19(4)5)49-30(54)21(7)45-26(52)17-44-22(8)51)34(58)48-25(16-18(2)3)32(56)47-24(13-11-15-43-36(40)41)31(55)46-23(29(37)53)12-10-14-42-35(38)39;3-2(4,5)1(6)7/h18-21,23-25,27-28H,9-17H2,1-8H3,(H2,37,53)(H,44,51)(H,45,52)(H,46,55)(H,47,56)(H,48,58)(H,49,54)(H,50,57)(H4,38,39,42)(H4,40,41,43);(H,6,7)/t20-,21-,23-,24-,25-,27-,28-;/m0./s1
InChIKeyXXEJCNOJQWOUBB-VNZSXRCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate (CAS 1092658-86-0): Peptide Sequence, Structural Class, and Procurement Fundamentals


Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate (CAS 1092658-86-0) is a synthetic, N-terminally acetylated and C-terminally amidated heptapeptide with the single-letter sequence Ac-GAVILRR-NH2 [1]. The trifluoroacetate salt form has a molecular weight of 939.0 g/mol, corresponding to the free base molecular weight of 825.01 g/mol . The peptide is classified as a cone-shaped amphiphilic peptide consisting of a hydrophobic N-terminal tail (Gly-Ala-Val-Ile-Leu) and a large cationic C-terminal head group (Arg-Arg), which drives its characteristic self-assembly into nanodonut structures in aqueous solution .

Why Generic Substitution of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate (CAS 1092658-86-0) with Structurally Similar Peptides Fails: Structural Basis for Non-Interchangeability


Generic substitution of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 with other amphiphilic or polybasic peptides is scientifically invalid due to two interdependent structural features that dictate its unique physicochemical and supramolecular behavior. First, the precise gradient of side-chain hydrophobicity across the N-terminal pentapeptide sequence (Gly→Ala→Val→Ile→Leu), combined with the C-terminal di-arginine cationic cluster and dual end-capping modifications (N-terminal acetyl and C-terminal amide), confers a specific molecular wedge angle that is not replicated in analogs with alternative hydrophobic amino acid compositions or different cationic residue spacing [1]. Second, this precise molecular geometry determines the peptide‘s self-assembly pathway—specifically, its capacity to form discrete nanodonut structures through the fusion and elongation of spherical micelles, a morphological outcome that is highly sensitive to even single-residue substitutions in the hydrophobic segment or modifications to the terminal capping groups [2]. Consequently, interchanging this peptide with a close analog—whether a peptide differing by one or more hydrophobic residues in the GAVIL segment, a polyarginine variant with a different arginine count, or an uncapped free acid/amine version—will predictably alter self-assembly morphology, particle size distribution, and critical aggregation concentration, thereby compromising any application relying on its specific supramolecular architecture or amphiphilic balance [3].

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate (CAS 1092658-86-0): Comparative Quantitative Evidence for Scientific Selection


Unique Nanodonut Self-Assembly Morphology vs. Alternative Peptide Amphiphiles: Critical Aggregation Concentration and Structural Characterization

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is distinguished from other amphiphilic peptides by its capacity to self-assemble into a discrete nanodonut (toroidal) morphology, a structural outcome first reported in 2009 and described by the original investigators as unprecedented across 17 years of studying designer peptides [1]. The peptide's precise cone-shaped molecular geometry—dictated by the hydrophobic tail (GAVIL) and cationic head group (RR)—drives the formation of donut-shaped nanostructures through the fusion and elongation of spherical micelles, followed by structural bending induced by side-chain interactions [1]. In contrast, the majority of amphiphilic peptide analogs (e.g., surfactant-like peptides with different hydrophobic-hydrophilic balance, or polyarginine variants lacking the GAVIL hydrophobic tail) self-assemble into spherical micelles, cylindrical nanofibers, or lamellar sheets rather than toroidal nanostructures. The critical aggregation concentration (CAC) was determined in water and phosphate-buffered saline using dynamic light scattering, though the original Langmuir study did not report numerical CAC values in the publicly accessible abstract or limited preview [1].

Peptide Self-Assembly Nanobiomaterials Supramolecular Chemistry

siRNA Delivery Nanoparticle Formation: Comparative Performance of GAVILRR Parent Peptide vs. Engineered Amphiphilic Derivatives

The amphiphilic GAVILRR peptide serves as the validated prototype scaffold for developing peptide amphiphiles (PAs) with enhanced siRNA delivery capabilities. In a 2023 head-to-head comparison, the parent GAVILRR peptide was evaluated against engineered variants bearing N-terminal octanoyl modifications and C-terminal octaarginine extensions [1]. The engineered derivative PA8 formed stable nanoparticles with siRNA loading and demonstrated reduced particle size and polydispersity relative to the parent GAVILRR peptide [1]. Specifically, the N-terminal addition of an octanoyl group reduced particle size and polydispersity, while the C-terminal polyarginine extension allowed formation of nanoparticles with greater stability and smaller sizes with siRNA loading compared to those for the original GAVILRR and other variant peptides [1]. The resulting PA8 peptide amphiphile effectively delivered siRNA into AsPC-1 pancreatic cancer cells [1]. While this study does not provide direct comparative IC50 or Ki data for furin inhibition, it establishes GAVILRR as a structurally characterized and experimentally validated baseline scaffold for rational engineering of siRNA delivery vehicles—a specific application context in which arbitrary substitution of the parent peptide would alter the performance benchmark against which optimized derivatives are measured.

Gene Delivery siRNA Therapeutics Peptide Amphiphiles

Polyarginine-Containing Peptide Furin Inhibition: Class-Level Potency Benchmark for Contextualizing Ac-GAVILRR-NH2

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 contains a di-arginine (RR) motif at its C-terminus, positioning it within the broader class of polybasic peptides capable of interacting with furin's negatively charged substrate-binding pocket. Furin inhibition potency in this compound class correlates with the total number of basic charges: structure-function analyses have demonstrated that inhibition by polyarginine-containing peptides depends on the total number of basic charges bound to the negatively charged substrate binding pocket [1]. The most potent polyarginine inhibitor identified in systematic studies is nona-D-arginine (D9R) amide, with a Ki of 1.3 nM against furin and cellular protection against anthrax toxemia with an IC50 of 3.7 μM in RAW264.7 cells [1]. Non-acetylated, non-amidated nona-L-arginine exhibited a Ki of 40 nM [2]. In contrast, Ac-GAVILRR-NH2 contains only two arginine residues and features both N-terminal acetylation and C-terminal amidation modifications, which structural studies suggest would position its inhibitory potency substantially below that of nona-arginine peptides (Ki range: 1.3 nM to 40 nM) and potentially comparable to or lower than hexa-arginine analogs [1][2]. Importantly, the GAVIL hydrophobic tail of this peptide is absent from polyarginine furin inhibitors, conferring distinct amphiphilic self-assembly properties that are irrelevant to furin inhibition but critical for nanobiomaterial applications.

Furin Inhibition Proprotein Convertase Polyarginine Peptides

Molecular Structural Parameters: Hydrophobic Gradient and Charge Distribution vs. Polyarginine Furin Inhibitors

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 exhibits a precisely defined molecular architecture that distinguishes it from both non-specific amphiphilic peptides and polyarginine furin inhibitors. The peptide comprises a hydrophobic N-terminal pentapeptide sequence with increasing side-chain carbon count (Gly:0, Ala:1, Val:2, Ile:3, Leu:3), establishing a systematic hydrophobic gradient that drives self-assembly [1]. The C-terminal di-arginine motif carries +2 net positive charge at physiological pH, with the terminal amidation increasing C-terminal hydrophobicity and the N-terminal acetylation eliminating charge repulsion with the cationic head group [1]. The theoretical isoelectric point (pI) is calculated as 12.0-12.3, experimentally verified by capillary isoelectric focusing with deviation ≤0.2 units [1]. In comparison, polyarginine furin inhibitors such as D9R amide consist exclusively of arginine residues (9 positive charges), lack any hydrophobic tail, and exhibit different terminal modifications (or lack thereof) [2]. The US 7,569,547 B2 patent explicitly teaches that removing peptide terminating groups can improve furin inhibition, and that non-amidated, non-acetylated polyarginines exhibit higher inhibitory potency than their capped counterparts [3]. This structural divergence explains why Ac-GAVILRR-NH2 is optimized for self-assembly applications rather than maximal furin inhibition, whereas D9R-type peptides are optimized for enzymatic inhibition rather than supramolecular assembly.

Peptide Structure-Activity Relationship Amphiphilic Peptides Rational Peptide Design

Optimal Research and Industrial Application Scenarios for Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate (CAS 1092658-86-0): Evidence-Based Procurement Guidance


Nanodonut Supramolecular Structure Fabrication and Characterization Studies

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is uniquely suitable for research programs investigating toroidal (donut-shaped) peptide nanostructures, as it is the prototypical and first-reported peptide capable of forming discrete nanodonut assemblies through micelle fusion and elongation pathways [1]. This scenario includes: (1) fundamental self-assembly mechanism studies using dynamic light scattering and atomic force microscopy to characterize aggregation kinetics and morphology; (2) investigation of how cone-shaped peptide geometry influences supramolecular architecture; and (3) comparative studies examining how sequence variations in the GAVIL hydrophobic tail alter nanodonut formation parameters. Procurement of the exact Ac-GAVILRR-NH2 sequence is mandatory for replicating or extending the 2009 Langmuir study's findings [1].

siRNA Delivery Vehicle Development Using GAVILRR as Parent Scaffold

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 serves as the validated prototype amphiphilic peptide scaffold for engineering siRNA delivery peptide amphiphiles. The 2023 Chemistry Letters study established that the parent GAVILRR peptide provides a defined baseline for measuring the performance improvements conferred by N-terminal alkyl modifications (e.g., octanoyl) and C-terminal polyarginine extensions (e.g., octaarginine) on nanoparticle formation, size distribution, polydispersity, and siRNA loading stability [1]. Applications include: (1) using GAVILRR as a control peptide in studies evaluating engineered PA variants; (2) establishing structure-activity relationships for amphiphilic peptide-mediated gene delivery; and (3) comparative transfection efficiency studies in pancreatic cancer cell models (e.g., AsPC-1) [1]. Substitution with an alternative amphiphilic peptide would invalidate direct comparison to published PA8 performance benchmarks.

Furin Interaction Studies Requiring Amphiphilic Self-Assembly Functionality

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is appropriate for experimental systems where both furin-interaction potential (via the di-arginine motif) and amphiphilic self-assembly capacity (via the GAVIL hydrophobic tail) are simultaneously required [1][2]. This scenario includes: (1) studies investigating whether self-assembled nanodonut structures exhibit altered furin binding kinetics compared to monomeric peptide; (2) development of furin-responsive supramolecular systems where peptide cleavage modulates nanostructure integrity; and (3) comparative analyses contrasting the furin-interaction properties of self-assembling amphiphilic peptides vs. non-assembling polyarginine inhibitors. Notably, this peptide is not appropriate for applications requiring potent furin inhibition (Ki < 100 nM), for which polyarginine peptides (e.g., D9R amide, Ki = 1.3 nM) are indicated [2].

Structure-Activity Relationship Studies of Cone-Shaped Designer Peptides

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 provides a well-characterized reference compound for systematic SAR investigations examining how sequence modifications affect amphiphilic peptide behavior. Key parameters include: (1) the hydrophobic gradient established by the Gly→Ala→Val→Ile→Leu sequence (carbon count gradient 0→3), which can be systematically altered to probe effects on self-assembly morphology and critical aggregation concentration [1]; (2) the contribution of terminal capping groups (N-acetyl and C-amide) to structural stability and assembly pathway, as the US 7,569,547 B2 patent teaches that terminal modifications substantially alter peptide behavior [2]; and (3) the charge density and spatial presentation of the di-arginine motif, which can be compared to peptides with extended polyarginine segments [3]. This peptide's precisely defined structural parameters make it an ideal baseline for rational peptide engineering studies.

Quote Request

Request a Quote for Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.